(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H15N5OS and its molecular weight is 289.36. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound can involve multiple steps, starting from commercially available precursors. Typical reactions may include cyclization processes, coupling reactions, and various functional group transformations. Reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods: : Industrial-scale production would likely require optimization of the synthetic route to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, green chemistry principles to minimize waste, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : The compound is likely to undergo reactions such as:
Oxidation: Possible conversion to more oxidized forms.
Reduction: Reduction to less oxidized derivatives.
Substitution: Nucleophilic or electrophilic substitutions at various reactive sites.
Common Reagents and Conditions: : Common reagents may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles/nucleophiles for substitution reactions. Conditions often involve solvents such as dichloromethane, ethanol, or aqueous solutions, depending on the specific transformation.
Major Products Formed: : Products formed from these reactions can vary widely, ranging from more complex derivatives with added functional groups to simpler compounds via degradation pathways.
Scientific Research Applications:
Chemistry: : As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: : Investigated for potential pharmaceutical properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Possible use in materials science for developing novel polymers or as a catalyst in various industrial processes.
Mechanism of Action: : The compound’s mechanism of action involves interactions with specific molecular targets, which may include enzymes, receptors, or other macromolecules. For instance, the heterocyclic systems could enable binding to active sites of enzymes, potentially inhibiting their activity or modulating signaling pathways.
Comparison with Similar Compounds: : Compared to other similar heterocyclic compounds, this molecule stands out due to its unique combination of structural features which may afford distinct reactivity and biological activity.
Similar Compounds: : Examples include other pyrimidine-based molecules, thiadiazole derivatives, and other fused heterocyclic systems
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-2-3-11-12(20-17-16-11)13(19)18-5-4-10-9(7-18)6-14-8-15-10/h6,8H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGISNAGLPSRMPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.